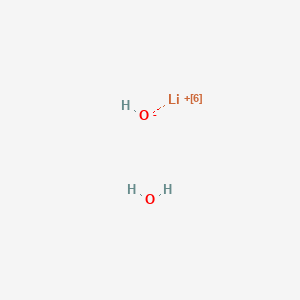

Lithium-6(1+),hydroxide,hydrate

Descripción general

Descripción

Lithium-6(1+),hydroxide,hydrate, commonly known as lithium hydroxide monohydrate, is an inorganic compound with the chemical formula LiOH·H₂O. It is a white crystalline solid that is highly soluble in water and slightly soluble in ethanol. This compound is known for its strong basic properties and is used in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium hydroxide monohydrate can be synthesized through several methods. One common method involves the reaction of lithium carbonate with calcium hydroxide in a metathesis reaction:

Li2CO3+Ca(OH)2→2LiOH+CaCO3

The lithium hydroxide produced is then hydrated to form lithium hydroxide monohydrate .

Industrial Production Methods

Industrial production of lithium hydroxide monohydrate often involves the causticization of lithium sulfate or lithium chloride solutions using sodium hydroxide or barium hydroxide. The resulting lithium hydroxide is then crystallized and purified to obtain high-purity lithium hydroxide monohydrate .

Análisis De Reacciones Químicas

Types of Reactions

Lithium hydroxide monohydrate undergoes various chemical reactions, including:

- Reacts with acids to form lithium salts and water.

Neutralization Reactions: LiOH+HCl→LiCl+H2O

Can absorb and release water molecules.Hydration and Dehydration Reactions: LiOH⋅H2O→LiOH+H2O

Reacts with carbon dioxide to form lithium carbonate.Carbonation Reactions: 2LiOH+CO2→Li2CO3+H2O

Common Reagents and Conditions

Common reagents used in reactions with lithium hydroxide monohydrate include acids (e.g., hydrochloric acid, sulfuric acid), carbon dioxide, and various organic compounds. Reactions typically occur under standard temperature and pressure conditions .

Major Products

The major products formed from reactions with lithium hydroxide monohydrate include lithium salts (e.g., lithium chloride, lithium sulfate), lithium carbonate, and water .

Aplicaciones Científicas De Investigación

Energy Storage

Lithium-Ion Batteries

Lithium-6 hydroxide is primarily utilized in the production of cathode materials for lithium-ion batteries. It serves as a precursor for lithium nickel manganese cobalt oxides (NMC) and lithium iron phosphate (LiFePO4), which are critical for high-performance batteries used in electric vehicles and portable electronics. The use of lithium hydroxide instead of lithium carbonate is preferred due to its ability to produce higher capacity and more stable cathode materials .

Table 1: Comparison of Lithium Compounds in Battery Production

| Compound | Application | Advantages |

|---|---|---|

| Lithium Hydroxide | Cathode material | Higher capacity, improved stability |

| Lithium Carbonate | Cathode material | Lower cost but less performance |

| Lithium Fluoride | Electrolyte | Enhances conductivity |

Gas Purification

Carbon Dioxide Scrubbing

Lithium-6 hydroxide is extensively used in breathing gas purification systems, particularly in submarines, spacecraft, and rebreathers. Its ability to absorb carbon dioxide through the reaction:

is crucial for maintaining breathable air in confined environments. One gram of anhydrous lithium hydroxide can effectively remove approximately 450 cm³ of carbon dioxide . This property is vital for long-duration missions where air quality must be maintained without frequent resupply.

Industrial Applications

Lubricants and Greases

Lithium-6 hydroxide is a key ingredient in the formulation of lithium-based greases, which are known for their high water resistance and thermal stability. Approximately 70% of lubricating greases produced globally contain lithium compounds due to their superior performance under extreme conditions . Lithium stearate, derived from lithium hydroxide, is particularly noted for its utility across various temperatures.

Table 2: Industrial Uses of Lithium Hydroxide

| Application | Description |

|---|---|

| Lubricating Greases | Used as a thickener for high-performance greases |

| Cement Additive | Reduces alkali-silica reaction in concrete |

| Air Purification | Absorbs CO₂ in closed environments |

| Catalyst | Facilitates organic synthesis reactions |

Case Studies

Case Study 1: Spacecraft Life Support Systems

In the development of life support systems for spacecraft, lithium hydroxide has been employed to create efficient carbon dioxide scrubbing systems that ensure crew safety during long missions. NASA's use of lithium hydroxide in the Apollo missions exemplifies its effectiveness in maintaining air quality under challenging conditions .

Case Study 2: Electric Vehicle Batteries

A leading electric vehicle manufacturer has adopted lithium-6 hydroxide as a key component in their battery production process. By switching from lithium carbonate to lithium hydroxide, they reported a significant increase in battery energy density and cycle life, enhancing vehicle performance and sustainability .

Mecanismo De Acción

The mechanism of action of lithium hydroxide monohydrate primarily involves its strong basic properties. It acts by neutralizing acids to form lithium salts and water. In carbon dioxide scrubbing, lithium hydroxide reacts with carbon dioxide to form lithium carbonate, effectively removing CO₂ from the environment .

Comparación Con Compuestos Similares

Similar Compounds

Sodium Hydroxide (NaOH): A strong base with similar neutralization and carbonation reactions but higher solubility in water.

Potassium Hydroxide (KOH): Another strong base with similar properties but more reactive and hygroscopic.

Calcium Hydroxide (Ca(OH)₂): A weaker base compared to lithium hydroxide, commonly used in construction and water treatment.

Uniqueness

Lithium hydroxide monohydrate is unique due to its relatively low solubility compared to other alkali metal hydroxides, making it suitable for specific applications such as battery technology and CO₂ scrubbing. Its ability to form high-purity lithium salts also sets it apart from other hydroxides .

Actividad Biológica

Lithium-6(1+), hydroxide, hydrate (LiOH·H2O) is an inorganic compound that has garnered attention for its biological activity, particularly in the context of mental health treatment and neuroprotection. This article explores its biological roles, mechanisms of action, and relevant research findings.

Overview of Lithium-6(1+), Hydroxide, Hydrate

Lithium hydroxide is a strong base that exists in various forms, including the monohydrate variant. It is primarily used in the treatment of bipolar disorder and as a mood stabilizer. The isotopic form, Lithium-6, is particularly significant in research due to its unique nuclear properties.

1. Neuroprotective Effects

Lithium has been shown to exert neuroprotective effects by inhibiting glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes including apoptosis and inflammation. This inhibition can lead to reduced hyperphosphorylation of tau protein, which is implicated in Alzheimer's disease pathology .

2. Mood Stabilization

Lithium is well-documented for its efficacy in stabilizing mood in individuals with bipolar disorder. Its mechanism involves modulation of neurotransmitter release and receptor sensitivity, particularly affecting serotonin and dopamine pathways .

3. Antioxidant Properties

Research indicates that lithium possesses antioxidant properties, which may contribute to its neuroprotective effects. It can reduce oxidative stress in neuronal cells, thereby potentially preventing neurodegeneration .

Case Study 1: Lithium's Role in Bipolar Disorder

A study involving patients with bipolar disorder demonstrated that those treated with lithium showed significant reductions in manic episodes compared to a control group receiving placebo treatment. Genetic variations related to the enzyme GADL1 were identified as potential predictors for lithium response .

Case Study 2: Neuroprotection Against Alzheimer's Disease

In a clinical trial assessing lithium's effects on cognitive decline in Alzheimer's patients, participants who received lithium showed slower progression of cognitive impairment compared to those who did not receive treatment. This effect was attributed to lithium's ability to inhibit GSK-3β activity .

Data Tables

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Bipolar Patients | Lithium vs Placebo | Reduced manic episodes |

| Study 2 | Alzheimer's Patients | Lithium | Slower cognitive decline |

Propiedades

IUPAC Name |

lithium-6(1+);hydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1-1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDVVHUTZTUQK-TWOSSSAOSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[6Li+].O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746515 | |

| Record name | (~6~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.038 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76576-67-5 | |

| Record name | (~6~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-6 hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.